![molecular formula C19H23N5O2 B2963762 2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903079-41-3](/img/structure/B2963762.png)
2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, has been described in the literature . The process involves starting from an HTS hit and scaffold hopping to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Further SAR identified additional factors that drove selectivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methods and Intermediate Applications : Derivatives of pyrimidine, such as thieno[3,2-d]pyrimidin-4-yl morpholine, have been synthesized through green and efficient methods. These compounds, including intermediates similar to 2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, serve as critical components in developing pharmaceuticals due to their inhibitory activities against specific biological targets like tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Heterocyclic Compound Synthesis : Novel synthetic pathways have been explored for creating tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds, which share structural similarities with this compound, highlight the versatility of morpholino and phenethyl groups in crafting complex molecules with potential pharmacological applications (Zaki et al., 2017).
Potential Biological Activities
Antimicrobial Activities : Some synthesized pyrimidine-triazole derivatives, structurally related to this compound, have shown antimicrobial activities against selected bacterial and fungal strains. These studies indicate the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could bind to protein targets and modulate their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Specific information about how these factors influence the action of 2-(morpholin-4-yl)-n-(2-phenylethyl)-5h,6h,7h-pyrrolo[3,4-d]pyrimidine-6-carboxamide is currently unknown .
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(20-7-6-15-4-2-1-3-5-15)24-13-16-12-21-18(22-17(16)14-24)23-8-10-26-11-9-23/h1-5,12H,6-11,13-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMKPLLYCDZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
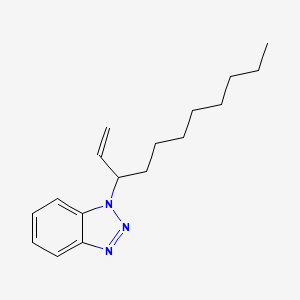
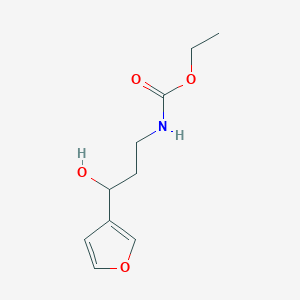
![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)
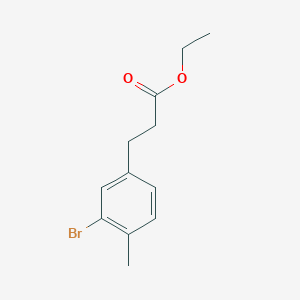
![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)
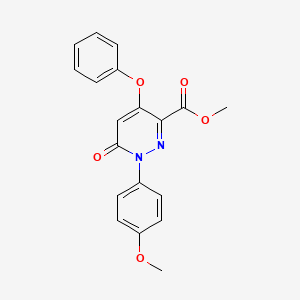
![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)
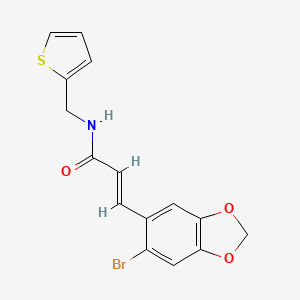
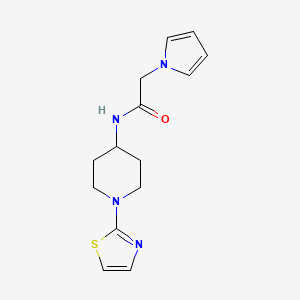
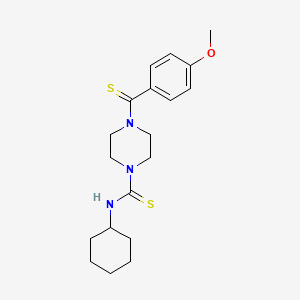

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)
